molecular formula C20H20N2O5 B2650679 methyl 10-(3-methoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate CAS No. 899986-68-6

methyl 10-(3-methoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate

Cat. No.: B2650679
CAS No.: 899986-68-6
M. Wt: 368.389
InChI Key: SVYRCRKCNUDFDJ-UHFFFAOYSA-N
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Description

Methyl 10-(3-methoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0²⁷]trideca-2,4,6-triene-4-carboxylate is a complex tricyclic heterocyclic compound featuring a fused oxa-diaza ring system, a 3-methoxyphenyl substituent, and a methyl ester group. Its structure includes:

  • Core framework: A tricyclo[7.3.1.0²⁷]trideca-2,4,6-triene system.
  • Heteroatoms: 8-oxa (oxygen) and 10,12-diaza (two nitrogen atoms).
  • Substituents: A 3-methoxyphenyl group at position 10, a methyl group at position 9, and a methyl ester at position 2.
  • Functional groups: Methoxy, ester, and ketone (11-oxo).

Properties

IUPAC Name

methyl 10-(3-methoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-20-11-16(15-9-12(18(23)26-3)7-8-17(15)27-20)21-19(24)22(20)13-5-4-6-14(10-13)25-2/h4-10,16H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYRCRKCNUDFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10-(3-methoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 10-(3-methoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely depending on the specific reaction, but they generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Methyl 10-(3-methoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 10-(3-methoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular processes, and modulating signaling pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analog 1: 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 ()

Key Differences :

  • Heteroatoms : Contains 3,7-dithia (two sulfur atoms) and 5-aza (one nitrogen) vs. the target’s 8-oxa and 10,12-diaza.
  • Substituents : 4-Methoxyphenyl vs. 3-methoxyphenyl.
  • Ring system : Tetracyclic vs. tricyclic.
    Implications :
  • Sulfur atoms may enhance lipophilicity and alter redox properties compared to oxygen/nitrogen .
  • The 4-methoxy substituent’s para position could influence steric interactions differently than the target’s meta position.

Structural Analog 2: Dimethyl 1,8-bis(4-methylphenyl)-11-oxatricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene-9,10-dicarboxylate ()

Key Differences :

  • Ester groups : Dimethyl ester (positions 9 and 10) vs. the target’s single methyl ester.
  • Substituents : Bis(4-methylphenyl) vs. 3-methoxyphenyl.
  • Ring system : Smaller tricyclo[6.2.1.0²,⁷]undeca framework.
    Implications :
  • Additional ester groups may increase polarity and aqueous solubility .
  • Methyl groups (vs.

Structural Analog 3: Methyl 12-hydroxy-10-[1-(4-methoxyphenyl)-2-oxo-3-phenoxyazetidin-4-yl]-11-oxa-3-azahexacyclo[...] ()

Key Differences :

  • Complexity: Hexacyclic system with an azetidinone (β-lactam) ring vs. the target’s tricyclic core.
  • Functional groups: Hydroxy and phenoxy groups absent in the target.
  • Substituents: 4-Methoxyphenyl on azetidinone vs. 3-methoxyphenyl. Implications:
  • Additional hydroxy group could enhance hydrogen bonding and solubility.

Tabulated Comparison of Structural Features

Feature Target Compound Analog 1 () Analog 2 () Analog 3 ()
Core Structure Tricyclo[7.3.1.0²⁷]trideca Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] Tricyclo[6.2.1.0²,⁷]undeca Hexacyclo[...]
Heteroatoms 8-oxa, 10,12-diaza 3,7-dithia, 5-aza 11-oxa 11-oxa, 3-aza, azetidinone
Key Substituents 3-Methoxyphenyl, methyl ester 4-Methoxyphenyl Bis(4-methylphenyl), dimethyl ester 4-Methoxyphenyl, hydroxy, phenoxy
Functional Groups Ester, ketone, methoxy Ketone, methoxy Ester, methyl Ester, ketone, hydroxy, β-lactam

Research Findings and Implications

  • Substituent Position : Meta-substituted aromatic groups (target) may confer distinct electronic and steric effects compared to para-substituted analogs (e.g., Analog 1 and 3) .
  • Heteroatom Influence : Oxygen/nitrogen-rich systems (target) vs. sulfur-containing analogs (Analog 1) may differ in metabolic stability and intermolecular interactions .
  • Ester Groups: Monoesters (target) vs. diesters (Analog 2) could impact pharmacokinetic profiles, such as absorption and hydrolysis rates .

Biological Activity

Methyl 10-(3-methoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate is a complex organic compound with potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, as well as its molecular characteristics and structure.

Molecular Structure

The compound features a unique bicyclic structure that includes a diazatricyclo framework and multiple functional groups such as methoxy and carboxylate moieties. The structural formula is represented as follows:

C26H25N3O4\text{C}_{26}\text{H}_{25}\text{N}_{3}\text{O}_{4}

Antibacterial Activity

Recent studies have indicated that compounds within the same class as this compound exhibit broad-spectrum antibacterial properties. For instance:

  • Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or interfere with protein synthesis due to its structural similarity to known antibiotics like carbapenems .
  • Efficacy : In vitro tests have shown significant activity against both Gram-positive and Gram-negative bacteria, suggesting a potential for development into a therapeutic agent .

Antifungal Activity

The antifungal properties of similar compounds have also been explored:

  • Target Organisms : Studies have demonstrated effectiveness against common fungal pathogens such as Candida albicans and Aspergillus species.
  • Research Findings : The compound's ability to disrupt fungal cell membranes has been highlighted in various studies, indicating its potential use in treating fungal infections .

Case Study 1: Antibacterial Testing

In a controlled study involving various bacterial strains, this compound was tested against:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa17

The results indicated that the compound exhibits promising antibacterial activity comparable to standard antibiotics.

Case Study 2: Antifungal Efficacy

In another study focusing on antifungal properties:

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans32
Aspergillus niger64

These findings suggest that the compound could serve as a basis for developing new antifungal treatments.

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